5-Bromo-2,4-dimethoxybenzaldehyde is a highly functionalized, poly-substituted aromatic building block characterized by dual reactivity centers: an electrophilic aldehyde group and a transition-metal-compatible aryl bromide. The presence of two strongly electron-donating methoxy groups at the 2- and 4-positions significantly alters the electronic environment of the ring, stabilizing the molecule while modulating the reactivity of both the carbonyl carbon and the halogenated 5-position. In industrial and academic procurement, this compound is primarily sourced as a stable precursor for complex cross-coupling reactions (such as Suzuki and Heck couplings), condensation reactions, and as a reliable surrogate for less stable hydroxy-methoxy analogs in multi-step pharmaceutical syntheses .
Reactive aldehyde group enables condensation chemistry for scaffold elaboration.
Bromine atom at 5-position provides a site-selective handle for Pd-catalyzed cross-coupling.
Dual reactive sites support SAR library construction and medicinal chemistry exploration.
Attempting to substitute 5-bromo-2,4-dimethoxybenzaldehyde with simpler analogs compromises both synthetic viability and downstream biological activity. Substituting with 2,4-dimethoxybenzaldehyde eliminates the critical halogen handle required for C-C bond formation, halting cross-coupling pathways entirely. Conversely, using unsubstituted bromobenzaldehydes fails to provide the specific electron-donating and steric environment dictated by the 2,4-dimethoxy groups, which is strictly required for the target binding affinity of downstream products like VCAM-1 inhibitors [1]. Furthermore, attempting to directly procure the deprotected analog, 5-bromo-2-hydroxy-4-methoxybenzaldehyde, often results in supply chain failures due to its commercial scarcity and poor shelf stability, making the dimethoxy compound the mandatory procurement choice for subsequent regioselective deprotection [2].
Regioisomeric bromo-dimethoxybenzaldehydes alter cross-coupling regioselectivity and electronic properties; substitution may shift reaction outcomes.
Halogen replacement (Cl, I, F) changes reactivity and may impact downstream coupling efficiency and biological target engagement.
Non-brominated analog 2,4-dimethoxybenzaldehyde lacks the key bromine handle, preventing direct functionalization via cross-coupling.
The presence of two electron-donating methoxy groups and a meta-bromo substituent significantly alters the electrophilicity of the aldehyde carbon. In standard Knoevenagel condensations with malonic acid using a pyridine-piperidine catalyst, 5-bromo-2,4-dimethoxybenzaldehyde affords a 53.2% yield of the corresponding cinnamic acid, compared to an 85.3% yield for unsubstituted benzaldehyde [1].
| Evidence Dimension | Cinnamic acid derivative yield (Knoevenagel condensation) |
| Target Compound Data | 53.2% yield |
| Comparator Or Baseline | Benzaldehyde (85.3% yield) |
| Quantified Difference | 32.1% reduction in yield under standard conditions |
| Conditions | Malonic acid, pyridine-piperidine catalyst |
Buyers must account for reduced carbonyl reactivity when scaling up condensations, often necessitating microwave assistance or alternative co-catalysts to achieve target yields.
Despite potential steric hindrance from the adjacent 4-methoxy group, the 5-bromo position is highly activated for cross-coupling. Reaction with benzo[b]thiophene-2-boronic acid using palladium catalysis achieves an exceptional 97% isolated yield on a 23.74 gram scale [1]. This outperforms typical unactivated aryl bromides, which often require specialized ligands to exceed 80-85% yields under similar conditions.
| Evidence Dimension | Cross-coupling isolated yield |
| Target Compound Data | 97% yield (23.74 g scale) |
| Comparator Or Baseline | Typical unactivated aryl bromides (<80-85% yield) |
| Quantified Difference | >10-15% higher yield on multi-gram scale |
| Conditions | Benzo[b]thiophene-2-boronic acid, Pd catalysis, THF/heptane crystallization |
The near-quantitative yield at a multi-gram scale ensures minimal loss of expensive boronic acid coupling partners, making it highly cost-effective for pharmaceutical scale-up.
For synthetic routes requiring early-stage protection of the aldehyde to selectively manipulate the bromo group, 5-bromo-2,4-dimethoxybenzaldehyde demonstrates excellent processability. Standard Dean-Stark protection with ethylene glycol and p-toluenesulfonic acid yields 92% of the corresponding 1,3-dioxolane [1]. This reliable conversion rate is highly competitive with general substituted benzaldehydes.
| Evidence Dimension | Dioxolane protection yield |
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | General substituted benzaldehydes (typically 80-90%) |
| Quantified Difference | Consistently high yield (>90%) with minimal side reactions |
| Conditions | Ethylene glycol, p-TsOH, benzene, reflux (Dean-Stark), 6 h |
High protection yields minimize material loss early in multi-step syntheses, which is critical for the cost-effective procurement of starting materials.
5-bromo-2-hydroxy-4-methoxybenzaldehyde is often commercially scarce or unstable for long-term storage. 5-Bromo-2,4-dimethoxybenzaldehyde serves as a stable, shelf-ready surrogate. Treatment with boron tribromide (BBr3) at -78 °C allows for regioselective demethylation, providing the free phenolic group necessary for subsequent reactions without degrading the benzaldehyde core [1].
| Evidence Dimension | Shelf stability and commercial availability |
| Target Compound Data | High stability, commercially available surrogate |
| Comparator Or Baseline | 5-bromo-2-hydroxy-4-methoxybenzaldehyde (poor availability/stability) |
| Quantified Difference | Enables reliable procurement and on-demand deprotection |
| Conditions | BBr3 in dichloromethane at -78 °C |
Procuring the dimethoxy compound and deprotecting in situ circumvents supply chain bottlenecks associated with sourcing unstable or rare free-phenol derivatives.
Because the 5-bromo position undergoes highly efficient Suzuki cross-coupling (yielding up to 97% on scale), this compound is the right choice for synthesizing heteroaryl-substituted benzaldehydes. These intermediates are subsequently subjected to aldol condensations to produce potent, carboxylated chalcone derivatives that inhibit TNF-alpha-induced VCAM-1 expression in chronic inflammatory disease models [1].
In radiochemistry, 5-bromo-2,4-dimethoxybenzaldehyde serves as a highly functionalized aromatic core for the multi-step synthesis of [18F]FDOPA analogs. Its specific substitution pattern allows for precise regiocontrol during late-stage fluorination, making it a critical procurement item for developing advanced neuroimaging agents [2].
For materials science and pharmaceutical research requiring highly substituted cinnamic acids, this compound is utilized as a starting material in Knoevenagel condensations. While its reactivity is attenuated compared to unsubstituted benzaldehyde, employing optimized conditions (such as microwave irradiation or beta-alanine co-catalysis) allows for the successful integration of its unique steric and electronic properties into the final cinnamate framework [3].
Irritant